5-(2,4,6-Trimethylphenyl)-1H-imidazole
Description
Preeminence of Nitrogen-Containing Heterocycles in Contemporary Chemical Sciences
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. This class of compounds is of paramount importance in contemporary chemical sciences, largely due to their ubiquitous presence in natural products and their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. nih.gov The structural and functional diversity of these compounds allows them to mimic various endogenous metabolites and natural products, making them pivotal in modern drug design. nih.gov
The significance of nitrogen-containing heterocycles is underscored by their presence in a majority of FDA-approved small-molecule drugs. nih.gov Their applications are extensive, serving as pharmaceuticals, corrosion inhibitors, polymers, dyes, and more. nih.gov Furthermore, their catalytic behavior makes them valuable precursors in the synthesis of other important organic compounds. nih.gov The ability of the nitrogen atom to form hydrogen bonds is a key factor in their biological activity, enabling them to interact with biological targets. amazonaws.com
The Imidazole (B134444) Core: Fundamental Structural Attributes and Chemical Significance
Imidazole is a five-membered heterocyclic aromatic compound with the chemical formula C₃H₄N₂. acs.org It contains two non-adjacent nitrogen atoms, one of which is similar to that in pyrrole (B145914) and the other to the nitrogen in pyridine. acs.org This unique arrangement confers a distinct set of chemical properties that are central to its significance.
Historical Context of Imidazole Synthesis and Discovery
The parent compound, imidazole, was first synthesized by Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia. researchgate.netjapsonline.com This reaction, initially termed the synthesis of "glyoxaline," while having relatively low yields, is still utilized for creating C-substituted imidazoles. researchgate.netjapsonline.com Prior to this, various imidazole derivatives had been discovered as early as the 1840s. japsonline.comchemicalbook.com Over the years, numerous other methods for synthesizing the imidazole ring have been developed, allowing for the creation of a wide variety of substituted derivatives. japsonline.com
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C₃H₄N₂ | acs.org |
| Aromaticity | Follows Hückel's rule (6 π-electrons) | acs.orgresearchgate.net |
| Nature | Amphoteric (acts as both an acid and a base) | researchgate.netsemanticscholar.org |
| Structure | Planar 5-membered ring | researchgate.netsemanticscholar.org |
Tautomeric Equilibria in Imidazole Derivatives
A key feature of the imidazole ring is its ability to exist in two equivalent tautomeric forms. researchgate.netsemanticscholar.org This is due to the hydrogen atom on the nitrogen being able to reside on either of the two nitrogen atoms. researchgate.net This rapid proton transfer between the N-1 and N-3 positions means that, for example, 4-methylimidazole (B133652) is in a rapid tautomeric equilibrium with 5-methylimidazole. researchgate.net The position of this equilibrium can be influenced by the nature and position of substituents on the imidazole ring. researchgate.net The pKa values of the individual tautomers can be estimated and provide insight into their relative stabilities and reactivity.
Strategic Importance of Substituted Imidazoles in Modern Chemical Research
Substituted imidazoles are of immense strategic importance in modern chemical research, primarily due to their broad spectrum of biological activities. researchgate.netchemicalbook.com The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of a vast number of imidazole-containing drugs with applications as antifungal, antibacterial, anticancer, anti-inflammatory, and antihypertensive agents, among others. researchgate.netchemicalbook.com
The ability to readily modify the imidazole ring at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. The incorporation of different substituents can lead to compounds with enhanced efficacy and selectivity for their intended targets. This has spurred extensive research into the synthesis of novel substituted imidazole derivatives as potential therapeutic agents.
| Therapeutic Area | Example of Imidazole-based Drug Class | Reference |
|---|---|---|
| Antifungal | Azole antifungals (e.g., Clotrimazole) | japsonline.com |
| Antibacterial | Nitroimidazoles (e.g., Metronidazole) | chemicalbook.com |
| Anticancer | Mercaptopurine | |
| Antiulcer | H2 receptor antagonists (e.g., Cimetidine) | researchgate.net |
| Antihypertensive | Angiotensin II receptor blockers (e.g., Losartan) | chemicalbook.com |
Research Rationale and Scope for 5-(2,4,6-Trimethylphenyl)-1H-imidazole
While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the established importance of substituted imidazoles. The introduction of a bulky and sterically hindered 2,4,6-trimethylphenyl (mesityl) group at the 5-position of the imidazole ring is anticipated to confer unique chemical and physical properties to the molecule.
The research scope for this compound would likely encompass several key areas:
Synthesis and Characterization: Developing efficient synthetic routes to this specific isomer and fully characterizing its structural and spectroscopic properties.
Investigation of Tautomerism: Studying the tautomeric equilibrium between this compound and 4-(2,4,6-trimethylphenyl)-1H-imidazole to understand the electronic and steric effects of the mesityl group on the position of the N-H proton.
Exploration of Biological Activity: Screening the compound for a range of biological activities, drawing parallels from other substituted imidazoles which exhibit anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The unique steric bulk of the mesityl group could lead to novel selectivity for biological targets.
Applications in Materials Science: Investigating its potential use as a ligand in coordination chemistry or as a building block for functional organic materials, such as organic fluorophores, where the photophysical properties can be tuned by the substitution pattern.
The study of this compound represents a logical progression in the exploration of substituted imidazoles, with the potential to uncover novel chemical properties and biological activities stemming from its unique substitution pattern.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1H-imidazole |
InChI |
InChI=1S/C12H14N2/c1-8-4-9(2)12(10(3)5-8)11-6-13-7-14-11/h4-7H,1-3H3,(H,13,14) |
InChI Key |
XIALGQCSRKQAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CN=CN2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Substituted Imidazoles
Evolution of Synthetic Approaches for Imidazole (B134444) Derivatives
The synthesis of the imidazole ring has a rich history, dating back to the 19th century. mdpi.com The first reported synthesis was the Debus-Radziszewski reaction in 1858, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgwikipedia.orgpharmaguideline.com This method, while foundational, often resulted in low yields. mdpi.comwikipedia.org Over the decades, numerous other named reactions have been developed to construct the imidazole scaffold, including the Wallach, Weidenhagen, Bredereck, and van Leusen syntheses. mdpi.commdpi.com
Classical synthetic routes often faced challenges such as harsh reaction conditions, limited substrate scope, and the generation of significant waste. mdpi.com The evolution of synthetic chemistry has driven the development of more efficient, versatile, and environmentally benign methodologies. mdpi.combohrium.com Modern approaches prioritize high yields, atom economy, and the ability to create diverse molecular libraries, which are crucial for drug discovery and materials science. This has led to a focus on multicomponent reactions, novel catalytic systems, and green chemistry principles. bohrium.comresearchgate.net
Multicomponent Reactions (MCRs) as a Versatile Synthetic Platform for Imidazoles
Multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis, prized for their efficiency and high atom economy. researchgate.nettandfonline.com These one-pot processes, which bring together three or more reactants in a single step, are exceptionally well-suited for the convergent synthesis of complex molecules like substituted imidazoles from simple, readily available starting materials. tandfonline.comresearchgate.net The ability to generate extensive libraries of compounds makes MCRs a powerful tool in the search for new therapeutic agents. researchgate.net
Condensation Reactions for Imidazole Ring Formation
At the heart of many MCRs for imidazole synthesis is a multicomponent condensation reaction. The most common approach for synthesizing 2,4,5-trisubstituted imidazoles involves the three-component condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and a source of nitrogen, typically ammonium (B1175870) acetate (B1210297). tandfonline.comnih.govnih.gov This reaction is a direct descendant of the original Debus-Radziszewski synthesis. wikipedia.org
This platform can be expanded to a four-component reaction to produce 1,2,4,5-tetrasubstituted imidazoles by including a primary amine along with the dicarbonyl, aldehyde, and ammonium acetate. acs.orgrsc.org This versatility allows for the introduction of a wide variety of substituents at multiple positions on the imidazole ring, enabling fine-tuning of the molecule's properties.
One-Pot Synthetic Protocols for Polysubstituted Imidazoles
The one-pot nature of MCRs is one of their most significant advantages, streamlining the synthetic process and reducing waste. Numerous one-pot protocols have been developed for creating polysubstituted imidazoles. tandfonline.comacs.org For instance, a novel one-pot method for preparing fully substituted imidazoles has been developed through a sequence of Staudinger/aza-Wittig/Ag(I)-catalyzed cyclization/isomerization reactions, starting from easily accessible propargylazide derivatives. acs.orgnih.gov
Furthermore, catalyst-free, one-pot methodologies have been established, often utilizing neutral ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as the reaction medium under either conventional heating or microwave irradiation. acs.org These protocols are effective for a broad range of aldehydes and primary amines, yielding the desired products in good to excellent yields without the need for an external catalyst. acs.org
Catalyst-Mediated Synthetic Strategies for Substituted Imidazoles
Catalysis plays a pivotal role in the modern synthesis of substituted imidazoles, offering improved reaction rates, higher yields, and greater selectivity. researchgate.netnih.gov A vast array of catalysts has been employed, including various Lewis and Brønsted acids, ionic liquids, and transition metal complexes. tandfonline.comnih.govorganic-chemistry.orgnih.gov The choice of catalyst can significantly influence the reaction's efficiency and outcome, sometimes enabling reactions that would not proceed otherwise. rsc.org
| Catalyst Type | Examples | Application | Reference(s) |
| Brønsted Acids | Silica (B1680970) sulfuric acid, p-dodecylbenzenesulfonic acid | Synthesis of 2,4,5-trisubstituted imidazoles | tandfonline.com |
| Lewis Acids | Europium triflate [Eu(OTf)3], InCl3·3H2O, Zn(BF4)2 | Synthesis of tri- and tetrasubstituted imidazoles | tandfonline.comrsc.orgnih.gov |
| Ionic Liquids | [EMIM]OAc, [Et3NSO3H]Cl, [Bmim]Br | Synthesis of tri- and tetrasubstituted imidazoles | tandfonline.comacs.org |
| Metal Catalysts | Copper iodide (CuI), Erbium triflate | Copper-mediated C-H functionalization, MCRs | nih.govorganic-chemistry.org |
Organocatalysis in the Synthesis of Tetrasubstituted Imidazoles
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable strategy in organic synthesis. tandfonline.comingentaconnect.com This approach has been successfully applied to the synthesis of structurally complex 1,2,4,5-tetrasubstituted imidazoles. tandfonline.comresearchgate.net A variety of organocatalysts have been shown to be effective, offering an environmentally friendly alternative to metal-based catalysts. tandfonline.com
Notable examples include the use of natural amino acids like glutamic acid, N-heterocyclic carbenes (NHCs), and even ascorbic acid (Vitamin C) to catalyze the four-component condensation reaction. researchgate.nettandfonline.com These reactions often proceed under mild, solvent-free conditions, featuring short reaction times and high yields. researchgate.nettandfonline.com
Heterogeneous Catalysis and Nanocomposites in Imidazole Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture, high thermal stability, and excellent recyclability. researchgate.netexlibrisgroup.comnih.gov These features make them highly desirable for sustainable and cost-effective industrial processes. researchgate.netx-mol.net A wide range of heterogeneous catalysts have been developed for imidazole synthesis, including polymer-supported reagents, zeolites, and various metal oxides. nih.govnih.gov
In recent years, nanocomposites have gained prominence as highly efficient heterogeneous catalysts. researchgate.netexlibrisgroup.com Materials such as magnetic nanoparticles (e.g., Fe3O4@SiO2) and multi-walled carbon nanotubes have been functionalized to act as robust catalysts for the one-pot synthesis of imidazoles. nih.govbohrium.com For example, a Fe3O4@SiO2/bipyridinium nanocomposite has been used for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov Similarly, Cr2O3 nanoparticles, synthesized via a green method, have served as an efficient catalyst for imidazole synthesis under microwave irradiation in water. nih.govresearchgate.net
| Heterogeneous Catalyst | Reactants | Conditions | Key Advantages | Reference(s) |
| Cr2O3 Nanoparticles | Aldehyde, Benzil, Ammonium Acetate | Microwave, H2O | Green solvent, Short reaction time, High yield | nih.govresearchgate.net |
| Fe3O4@SiO2/BNC | Benzil, Aldehyde, Aniline, Ammonium Acetate | Solvent-free | Recyclable catalyst, High efficiency | nih.gov |
| SO42-/Y2O3 | Benzil, Aldehyde, Aminoethylpiperazine, NH4OAc | Ethanol (B145695), 80°C | Reusable up to five times | nih.gov |
| CuFe2O4 NPs | Benzil, Aldehyde, Prop-2-ynylamine, NH4OAc | Not specified | Nanoparticle catalysis | nih.gov |
Metal-Catalyzed Processes for Imidazole Ring Construction
The incorporation of transition metals as catalysts has revolutionized the synthesis of the imidazole ring, offering milder reaction conditions and broader substrate scope compared to traditional methods. These processes often involve the catalytic activation of C-H or C-N bonds, facilitating the formation of the heterocyclic core.
Copper-Catalyzed Syntheses: Copper catalysts, particularly copper(I) salts like CuI, have proven effective in multicomponent reactions for synthesizing trisubstituted imidazoles. rsc.org These reactions typically involve the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate. rsc.org The role of the copper catalyst is crucial in facilitating the cyclization and subsequent oxidation steps, leading to the aromatic imidazole ring. The versatility of this method allows for a wide range of functional groups on the aldehyde, including electron-donating and electron-withdrawing substituents, affording the desired products in good to high yields. core.ac.uk
Palladium-Catalyzed Syntheses: Palladium catalysis has opened avenues for highly regioselective imidazole syntheses, particularly for creating aryl-substituted imidazoles. rsc.org Techniques such as the Suzuki-Miyaura cross-coupling reaction are powerful tools for this purpose. wikipedia.org This approach involves the reaction of a halo-imidazole, such as 4(5)-bromo-1H-imidazole, with an arylboronic acid in the presence of a palladium catalyst (e.g., PdCl2(dppf)). wikipedia.org This method allows for the precise installation of an aryl group at a specific position on the imidazole ring. wikipedia.org Furthermore, palladium-catalyzed direct C-H arylation has emerged as an atom-economical alternative, enabling the coupling of N-unprotected imidazoles with aryl halides without the need for pre-functionalization of the imidazole core. rsc.org
Other Metal Catalysts: Ruthenium complexes have also been employed in "borrowing hydrogen" processes, where benzylic alcohols, 1,2-diketones, and ammonium acetate react under aerobic conditions to form imidazoles. nih.gov Nickel catalysis has been developed for the C-H arylation of imidazoles with phenol (B47542) derivatives, expanding the toolkit for creating substituted imidazoles. organic-chemistry.org These methods highlight the ongoing innovation in harnessing different transition metals to achieve efficient imidazole ring construction.
Modern Innovations in Imidazole Synthesis
In response to the growing demand for sustainable and efficient chemical processes, modern organic synthesis has embraced innovative technologies. For imidazole synthesis, microwave-assisted techniques and green chemistry methodologies have become prominent, offering significant advantages over conventional heating and solvent-based approaches.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. wikipedia.orgnih.gov This technology has been successfully applied to various imidazole syntheses, including the Debus-Radziszewski reaction and other multicomponent strategies. nih.govresearchgate.net
Conventional methods for synthesizing substituted imidazoles can require several hours of refluxing. nih.gov In contrast, microwave-assisted protocols can often be completed in a matter of minutes. researchgate.netamazonaws.com For instance, the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-diketone, an aldehyde, and ammonium acetate can be achieved in significantly shorter times and with higher yields under microwave irradiation compared to conventional heating. amazonaws.comresearchgate.net The efficiency of microwave heating stems from its ability to rapidly bring the reaction mixture to the required temperature through dielectric heating, which minimizes the formation of side products. wikipedia.org
A comparative study on the synthesis of aryl imidazoles demonstrated that microwave irradiation under solvent-free conditions using a solid support like silica gel could reduce reaction times from hours to 12–16 minutes, with a notable improvement in yields. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazoles
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours to days | Moderate to Good | Well-established, simple equipment |
| Microwave-Assisted | Minutes | Good to Excellent | Rapid heating, reduced time, higher yields, fewer by-products |
This table provides a generalized comparison based on data from multiple synthetic protocols.
Solvent-Free and Green Chemistry Methodologies
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org In imidazole synthesis, this has led to the development of solvent-free reaction conditions and the use of environmentally benign catalysts. These approaches not only reduce environmental impact but also simplify product work-up and purification. rsc.orgorganic-chemistry.org
Solvent-free synthesis of tetrasubstituted imidazoles has been effectively carried out by the four-component cyclocondensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate using a heterogeneous catalyst like antimony trichloride (B1173362) absorbed on silica gel (SbCl3/SiO2). This method offers high yields, simplicity, and the potential for catalyst reusability. rsc.org Similarly, grinding techniques, which involve the mixing of solid reactants in the absence of a solvent, have been employed. Utilizing Lewis acids such as Iodine (I2) or Stannous Chloride (SnCl2·2H2O) under these solid-state conditions aligns with green chemistry principles by minimizing waste. organic-chemistry.org
The use of water as a solvent is another key aspect of green chemistry. Protocols have been developed for synthesizing imidazole derivatives in aqueous media, providing an environmentally friendly alternative to volatile organic solvents. wikipedia.org
Synthetic Routes for 5-(2,4,6-Trimethylphenyl)-1H-imidazole and Structurally Related Analogues
The synthesis of specific, highly substituted imidazoles such as this compound requires precise control over regioselectivity. The sterically hindered 2,4,6-trimethylphenyl (mesityl) group presents unique challenges and opportunities in synthetic design. While a direct, published synthesis of this exact compound is not prominent, its construction can be logically approached using established modern methodologies for forming C-C bonds on the imidazole core.
A plausible and highly effective route would involve a palladium-catalyzed cross-coupling reaction. Specifically, the Suzuki-Miyaura reaction between 5-bromo-1H-imidazole and 2,4,6-trimethylphenylboronic acid would be a prime strategy. wikipedia.org This method is renowned for its reliability and functional group tolerance, allowing for the regioselective formation of the C5-aryl bond.
Table 2: Plausible Suzuki-Miyaura Reaction for Target Compound
| Imidazole Substrate | Boronic Acid | Catalyst System (Example) | Expected Product |
|---|
Regioselective Synthesis Strategies for 1,2,4,5-Tetrasubstituted Imidazoles
The synthesis of 1,2,4,5-tetrasubstituted imidazoles, which are structural analogues of the target compound, is commonly achieved through one-pot, four-component reactions. These reactions condense a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. rsc.orgscirp.org Achieving regioselectivity in these reactions—that is, controlling the specific position of each substituent—is a significant challenge.
The final substitution pattern is influenced by the reaction mechanism and the nature of the reactants and catalyst. For example, in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, the primary amine typically ends up at the N1 position, while the aldehyde-derived substituent is found at the C2 position. The diketone provides the substituents for the C4 and C5 positions.
Catalysts play a crucial role in directing this regioselectivity. Brønsted or Lewis acidic catalysts are often employed to activate the carbonyl groups and facilitate the condensation and cyclization steps. Recent advancements have introduced novel catalysts, such as nanostructured molten salts or zeolites, which can enhance reaction efficiency and selectivity under solvent-free conditions. scirp.org For instance, using 2,6-dimethylpyridinium trinitromethanide as a catalyst at room temperature under solvent-free conditions has been shown to be effective for this transformation.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final imidazole product while minimizing reaction time and waste. Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and reaction time. rsc.orgcore.ac.uk
Catalyst Selection and Loading: The choice of catalyst can significantly impact the reaction outcome. In a study on copper-catalyzed synthesis of trisubstituted imidazoles, various copper(I) salts were screened (CuCl, CuBr, CuI), with CuI providing the highest yield. rsc.orgcore.ac.uk The catalyst loading is also optimized; typically, a catalytic amount (e.g., 5-20 mol%) is sufficient to promote the reaction without leading to unnecessary cost or difficult purification. rsc.org
Solvent Effects: The reaction solvent can influence reactant solubility, reaction rate, and in some cases, product selectivity. A variety of solvents, from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., toluene), are often tested. rsc.orgcore.ac.uk For the CuI-catalyzed synthesis of 2,4,5-trisubstituted imidazoles, DMSO at 140 °C was found to be highly effective. rsc.org In line with green chemistry principles, solvent-free conditions or the use of environmentally benign solvents like ethanol or water are increasingly preferred. rsc.orgamazonaws.com
Table 3: Optimization Parameters for Imidazole Synthesis
| Parameter | Variables | Goal of Optimization |
|---|---|---|
| Catalyst | Type (e.g., CuI, Pd(OAc)2), Loading (mol%) | Maximize reaction rate and selectivity; minimize cost. |
| Solvent | DMSO, DMF, Toluene, Ethanol, Water, Solvent-free | Ensure reactant solubility; enhance reaction rate; meet green chemistry standards. |
| Temperature | Ambient to high temperatures (e.g., 140 °C) | Achieve sufficient activation energy; minimize side reactions. |
| Time | Minutes to hours | Ensure reaction completion; maximize throughput. |
Through careful optimization of these conditions, chemists can develop robust and efficient protocols for the synthesis of complex imidazoles like this compound and its analogues, achieving high yields and purity. rsc.orgcore.ac.uk
Reactivity and Chemical Transformations of Substituted Imidazole Ring Systems
Amphoteric Character and Acid-Base Behavior of Imidazoles
The imidazole (B134444) ring is characterized by its amphoteric nature, meaning it can act as both an acid and a base. The pyridine-like nitrogen atom (N3) possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation, rendering the imidazole ring basic. nih.gov Conversely, the pyrrole-like nitrogen atom (N1) bears a hydrogen atom that can be deprotonated, exhibiting acidic properties. nih.gov
The acid-base properties of the imidazole ring are quantified by its pKa values. The pKa of the conjugate acid (imidazolium ion) is approximately 7.0, making imidazole a significantly stronger base than pyridine. nih.gov The pKa for the deprotonation of the N-H bond is around 14.5, indicating it is a weak acid.
The substitution on the imidazole ring can significantly influence its acid-base properties. Electron-donating groups generally increase the basicity of the N3 nitrogen by increasing the electron density, while electron-withdrawing groups decrease its basicity. For 5-(2,4,6-Trimethylphenyl)-1H-imidazole, the trimethylphenyl (mesityl) group is generally considered to be electron-donating through an inductive effect. This would be expected to slightly increase the basicity of the imidazole ring compared to the unsubstituted parent compound. The steric bulk of the mesityl group is unlikely to have a major impact on the protonation of the relatively unhindered N3 atom.
| Property | General Value for Imidazole | Expected Influence of 5-(2,4,6-Trimethylphenyl) Group |
|---|---|---|
| pKa of Conjugate Acid (Imidazolium Ion) | ~7.0 | Slightly increased due to the electron-donating nature of the mesityl group. |
| pKa of N-H Proton | ~14.5 | Slightly increased (less acidic) due to the electron-donating nature of the mesityl group. |
Electrophilic Substitution Reactions of Substituted Imidazoles
The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution reactions. The π-electron system involves contributions from both nitrogen atoms, which influences the regioselectivity of these reactions.
In general, electrophilic substitution on the imidazole ring occurs preferentially at the C4 and C5 positions, which are the most electron-rich. nih.gov The C2 position is less reactive towards electrophiles due to the adjacent electron-withdrawing imine-like nitrogen (N3). nih.gov For this compound, the C5 position is already substituted. Therefore, electrophilic attack would be expected to occur primarily at the C4 position. However, the bulky nature of the 2,4,6-trimethylphenyl group is likely to exert significant steric hindrance at the adjacent C4 position. This steric congestion could potentially reduce the rate of reaction at C4 or, in some cases, direct the electrophilic attack to the less favored C2 position, especially if the electrophile itself is large.
Nitration of the imidazole ring is a common electrophilic substitution reaction. Typically, this is achieved using a mixture of nitric acid and sulfuric acid. For an N-unsubstituted imidazole, nitration generally yields the 4(5)-nitroimidazole. In the case of this compound, nitration would be expected to be challenging at the sterically hindered C4 position. The reaction conditions would need to be carefully controlled to avoid nitration of the activated trimethylphenyl ring.
Halogenation of imidazoles can be achieved with various halogenating agents. Direct bromination or iodination often leads to polyhalogenated products. For this compound, selective monohalogenation at the C4 position would likely be difficult to achieve due to steric hindrance. Reaction at the C2 position might be possible under certain conditions, potentially involving a different mechanism.
| Reaction | Typical Reagents | Expected Outcome for this compound |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Reaction at C4 is sterically hindered. Potential for reaction at C2 or on the trimethylphenyl ring under forcing conditions. |
| Halogenation (e.g., Bromination) | Br₂ | Reaction at C4 is sterically hindered. Potential for substitution at C2, though less electronically favored. |
Nucleophilic Substitution Reactions in Activated Imidazoles
The electron-rich nature of the imidazole ring makes it generally unreactive towards nucleophilic substitution. Such reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring system. Halogenated imidazoles can undergo nucleophilic substitution, particularly when the halogen is at the C2 position. For this compound, which lacks any activating groups, the imidazole ring is not expected to be susceptible to direct nucleophilic attack on its carbon atoms under standard conditions.
Alkylation and Arylation of Imidazole Nitrogen Atoms
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. In an unsymmetrically substituted imidazole like this compound, N-alkylation or N-arylation can lead to two different regioisomers: the N1-substituted and the N3-substituted product. The regioselectivity of these reactions is influenced by both electronic and steric factors. otago.ac.nz
The bulky 2,4,6-trimethylphenyl group at the C5 position creates significant steric hindrance around the adjacent N1 nitrogen atom. Consequently, alkylation and arylation reactions are expected to occur preferentially at the less sterically hindered N3 nitrogen atom. otago.ac.nz This steric control would likely lead to the formation of 1-alkyl-4-(2,4,6-trimethylphenyl)-1H-imidazole as the major product. However, the precise ratio of isomers can also be influenced by the reaction conditions (e.g., the nature of the base, solvent) and the size of the alkylating or arylating agent. d-nb.info
| Reaction | Typical Reagents | Expected Major Regioisomer for this compound |
|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr) | 1-Alkyl-4-(2,4,6-trimethylphenyl)-1H-imidazole (alkylation at the less hindered N3) |
| N-Arylation | Aryl halides (e.g., PhBr) with a catalyst (e.g., Cu or Pd complexes) | 1-Aryl-4-(2,4,6-trimethylphenyl)-1H-imidazole (arylation at the less hindered N3) nih.gov |
Coupling Reactions and Functionalization Strategies
Modern cross-coupling reactions provide powerful tools for the functionalization of the imidazole core, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions. These methods are particularly useful for introducing substituents onto the imidazole ring of molecules like this compound, where direct electrophilic substitution might be challenging.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide or triflate. wikipedia.orglibretexts.org A halogenated derivative of this compound (e.g., a 2-bromo or 4-bromo derivative) could be coupled with various aryl or vinyl boronic acids to introduce new substituents.
Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This would be a viable method for introducing alkynyl groups at the C2 or C4 positions of a suitably halogenated this compound.
Heck Coupling: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govmdpi.com This could be employed to introduce alkenyl substituents onto the imidazole ring.
C-H Activation/Arylation: Direct C-H activation and subsequent arylation have emerged as powerful strategies for functionalizing heterocycles without the need for pre-halogenation. rsc.orgnih.gov For this compound, C-H activation could potentially be directed to the C2 position, which is often the most acidic C-H bond in the imidazole ring, or to the less sterically hindered C4 position under specific catalytic conditions. nih.gov
| Reaction | Coupling Partners | Potential Application for this compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron reagent + Halide/Triflate | Introduction of aryl/vinyl groups at C2 or C4 of a halogenated precursor. |
| Sonogashira Coupling | Terminal alkyne + Halide/Triflate | Introduction of alkynyl groups at C2 or C4 of a halogenated precursor. |
| Heck Coupling | Alkene + Halide/Triflate | Introduction of alkenyl groups at C2 or C4 of a halogenated precursor. |
| Direct C-H Arylation | Aryl halide | Direct introduction of aryl groups, likely at the C2 position. nih.gov |
Ring-Opening Reactions and Degradation Pathways of Imidazole Derivatives
The stability of the imidazole ring is a critical factor in its wide range of applications. However, under certain conditions, the ring can undergo opening or degradation. The presence of substituents, such as the 2,4,6-trimethylphenyl group at the C5 position, can significantly influence the reactivity and degradation pathways of the imidazole core. This section explores the primary mechanisms through which imidazole derivatives, with a focus on this compound, can undergo such transformations.
The degradation of imidazole rings can be initiated by several factors, including oxidative stress, light, heat, and extreme pH conditions. The specific pathway and resulting products are often dependent on the nature of the substituents on the imidazole ring and the reaction environment.
Oxidative Degradation:
The imidazole ring is susceptible to attack by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). nih.govacs.org The electron-rich nature of the imidazole ring makes it a target for these electrophilic species. The reaction with •OH and NO3• radicals is typically very fast. acs.org
A forced degradation study on daclatasvir (B1663022), a complex molecule containing an imidazole moiety, revealed that the imidazole ring is liable to base-mediated autoxidation and can also be oxidized by hydrogen peroxide. nih.gov This suggests that under oxidative conditions, the imidazole ring is a point of vulnerability.
| Oxidizing Agent | Potential Reaction Type | Plausible Degradation Products of this compound |
| Hydroxyl Radical (•OH) | Radical addition/H-abstraction | Ring-opened products, amides, carboxylic acids, hydroxylated derivatives |
| Nitrate Radical (NO3•) | Radical addition/H-abstraction | Nitro-imidazole derivatives, ring-opened products |
| Ozone (O3) | Ozonolysis (Criegee mechanism) | Carbonyl compounds, formamides, oxamides |
| Hydrogen Peroxide (H2O2) | Oxidation | Ring-opened products, hydroxylated derivatives |
Photodegradation:
Imidazole derivatives can also be sensitive to photodegradation, particularly in solution. nih.gov The absorption of UV light can excite the imidazole ring to a higher energy state, leading to chemical reactions that can include ring cleavage. A study on the photodegradation of nitroimidazole derivatives showed that the photostability is influenced by the substituents on the ring. researchgate.net For this compound, exposure to high-intensity light, especially in the presence of photosensitizers, could lead to a complex mixture of degradation products. The photodegradation of the imidazole moiety in daclatasvir resulted in several degradation products, indicating multiple photochemical reaction pathways. nih.gov
Thermal Decomposition:
The thermal stability of imidazole derivatives can vary depending on their substitution pattern. Pyrolysis of imidazolium (B1220033) salts, for instance, leads to the cleavage of substituents from the nitrogen atoms. publish.csiro.au While this compound is not a salt, high temperatures can still induce decomposition. Thermal decomposition in the presence of air can lead to oxidation and fragmentation of the molecule. akjournals.com Studies on the thermal decomposition of imidazole-based energetic materials show that the initial steps often involve the cleavage of nitro groups, followed by the breakdown of the imidazole ring. acs.org For the title compound, thermal stress could potentially lead to the cleavage of the phenyl-imidazole bond or fragmentation of the imidazole ring itself.
Ring-Opening Reactions under Alkaline and Acidic Conditions:
The imidazole ring can undergo opening under strong alkaline or acidic conditions, although it is generally considered relatively stable. In a study on the alkaline-induced opening of the imidazole ring of 7-methylguanosine, the reaction proceeds through the formation of a transient intermediate followed by the generation of a dominant pyrimidine (B1678525) derivative. nih.gov This indicates that nucleophilic attack by hydroxide (B78521) ions can lead to cleavage of the imidazole C-N bonds. The stability of imidazolium cations in alkaline media has been shown to be highly dependent on the substituents at the C2, C4, and C5 positions. acs.orgacs.org While this compound is not a cation, the principles of nucleophilic attack at the imidazole ring are still relevant. The bulky mesityl group at C5 might sterically hinder the approach of a nucleophile, potentially increasing the stability of the ring towards alkaline hydrolysis compared to less substituted imidazoles.
Under acidic conditions, protonation of the imidazole ring can occur. nih.gov While this generally does not lead to ring-opening directly, it can alter the electronic properties of the ring and potentially make it more susceptible to other degradation pathways.
| Condition | Reaction Type | Potential Outcome for this compound |
| Strong Alkaline (e.g., NaOH) | Nucleophilic Ring Opening | Formation of formamidine (B1211174) and other acyclic derivatives |
| Strong Acidic (e.g., HCl) | Protonation | Formation of imidazolium salt, potential for altered reactivity |
Enzymatic Degradation:
In biological systems, the imidazole ring of histidine is degraded via the urocanase pathway. researchgate.net However, N-substituted imidazoles are often poorly biodegradable because the substitution blocks the enzymatic attack. researchgate.net While this compound is C-substituted, the presence of the bulky aryl group and the lack of other functional groups recognized by common enzymes suggest that it would likely be resistant to rapid enzymatic degradation.
Advanced Spectroscopic Characterization Techniques in Organic Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy in Complex Substituted Systems
Proton (¹H) NMR spectroscopy of 5-(2,4,6-Trimethylphenyl)-1H-imidazole allows for the identification and characterization of the hydrogen atoms within the molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the aromatic protons of the trimethylphenyl group, and the protons of the methyl substituents.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Imidazole N-H | Variable (broad singlet) | s (br) | 1H |
| Imidazole C2-H | ~7.5 - 8.0 | s | 1H |
| Imidazole C4-H | ~7.0 - 7.5 | s | 1H |
| Trimethylphenyl meta-H | ~6.8 - 7.0 | s | 2H |
| Para-Methyl Protons | ~2.3 | s | 3H |
| Ortho-Methyl Protons | ~2.1 | s | 6H |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments and their electronic nature.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Imidazole C2 | ~135 - 140 |
| Imidazole C4 | ~115 - 125 |
| Imidazole C5 | ~125 - 135 |
| Trimethylphenyl C1 (ipso) | ~130 - 135 |
| Trimethylphenyl C2, C6 (ipso) | ~135 - 140 |
| Trimethylphenyl C4 (ipso) | ~135 - 140 |
| Trimethylphenyl C3, C5 | ~128 - 130 |
| Para-Methyl Carbon | ~20 - 22 |
| Ortho-Methyl Carbons | ~19 - 21 |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. For this compound, this could help confirm the connectivity within the aromatic ring, although the expected singlets for the aromatic and imidazole protons would limit the observable correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the imidazole and trimethylphenyl rings to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the trimethylphenyl group and the imidazole ring, for instance, by observing a correlation between the ortho-methyl protons and the C5 of the imidazole.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. It could be used to confirm the spatial relationship between the ortho-methyl groups of the trimethylphenyl ring and the C4-H of the imidazole ring.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds and functional groups within the molecule.
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3200 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=N Stretch (imidazole ring) | 1600 - 1680 | Medium |
| C=C Stretch (aromatic and imidazole rings) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-H Bending (out-of-plane) | 700 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the imidazole and trimethylphenyl rings. The position of the maximum absorption (λmax) is indicative of the extent of conjugation.
Expected UV-Vis Absorption Data for this compound:
| Electronic Transition | Expected λmax (nm) |
| π → π* | ~250 - 300 |
Note: The solvent can influence the position and intensity of the absorption bands.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.
For this compound (C₁₂H₁₄N₂), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would arise from the cleavage of the molecule into smaller, charged fragments, providing further structural information.
Expected Mass Spectrometry Data for this compound:
| Ion | Expected m/z (mass-to-charge ratio) |
| [M]⁺ | 186.1157 |
| [M - CH₃]⁺ | 171 |
| [C₉H₁₁]⁺ (trimethylphenyl cation) | 119 |
| [C₃H₃N₂]⁺ (imidazolyl fragment) | 67 |
The analysis of these fragments helps to piece together the structure of the parent molecule. For example, the presence of a fragment at m/z 119 would strongly suggest the presence of a trimethylphenyl group.
Based on a thorough review of the available scientific literature, there is no specific published data for the Raman spectroscopy or X-ray crystallography of the compound “this compound”. The provided search results contain information on various isomers (such as 1-(2,4,6-trimethylphenyl)-1H-imidazole) and other substituted imidazole derivatives, but not the specific compound requested.
To generate a scientifically accurate and detailed article on the advanced spectroscopic characterization as outlined, specific experimental data, such as Raman shift values, crystallographic parameters (unit cell dimensions, space group), bond lengths, and bond angles for “this compound,” is essential.
Without this foundational data, it is not possible to create the requested content while adhering to the strict requirements of focusing solely on the specified compound and maintaining scientific accuracy. General discussions about the techniques for related compounds would fall outside the explicit scope of the request.
Computational Chemistry and Theoretical Studies on Substituted Imidazoles
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are at the core of modern computational chemistry, allowing for the detailed study of molecular properties based on the principles of quantum mechanics.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the different shapes (conformations) a molecule can adopt and the relative stability of these conformations. nih.govnih.gov For a molecule with a rotatable bond between the imidazole (B134444) and trimethylphenyl rings, such as 5-(2,4,6-Trimethylphenyl)-1H-imidazole, MD simulations would be essential to explore its conformational landscape, identify the most stable orientations, and understand how its shape changes in different environments (e.g., in a solvent). ijsrset.com
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are powerful tools for predicting and interpreting various types of spectra. Quantum chemical calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netplos.orglookchem.com For this compound, DFT calculations could predict vibrational frequencies to help assign peaks in an experimental IR spectrum or calculate NMR chemical shifts to aid in structure confirmation. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the absorption of light in the UV-Vis spectrum. core.ac.uklookchem.com
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely mechanism for a reaction. researchgate.netrsc.org For reactions involving this compound, computational studies could identify the transition state structures, calculate the energy barriers (activation energies) for different potential pathways, and thus explain the observed reaction outcomes and selectivity. cuny.edu
Quantitative Structure-Activity Relationships (QSAR) in Heterocyclic Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their properties. nih.gov In the context of heterocyclic systems, such as those containing imidazole rings, QSAR is a powerful tool for predicting the properties of novel molecules based on their structural features. researchgate.netgoodreads.com The fundamental principle of QSAR is that the structural characteristics of a molecule determine its physical, chemical, and biological properties. pharmatutor.org By quantifying these structural features, it becomes possible to build predictive models. nih.gov
The development of a QSAR model is a systematic process that involves several key stages:
Data Set Selection: A diverse set of heterocyclic compounds with known, accurately measured properties is compiled. This data set is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. neovarsity.orgscispace.com
Molecular Descriptor Calculation: The structural features of the molecules in the data set are converted into numerical values known as molecular descriptors. pharmatutor.orgneovarsity.org These descriptors quantify various aspects of the molecular structure.
Variable Selection: From the large pool of calculated descriptors, the most relevant ones that have a significant correlation with the property of interest are selected. This step is crucial to avoid overfitting the model. neovarsity.org
Model Generation: A mathematical equation is generated to correlate the selected descriptors (independent variables) with the measured property (dependent variable). scribd.com
Model Validation: The generated model's statistical significance, robustness, and predictive capability are rigorously assessed. scispace.combasicmedicalkey.com
Molecular Descriptors in Heterocyclic QSAR
Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. For heterocyclic compounds like substituted imidazoles, a wide range of descriptors can be calculated to capture the nuances of their structure. These are broadly categorized as follows:
1D Descriptors: These are derived from the chemical formula and include basic properties like molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity.
3D Descriptors: These require the 3D coordinates of the atoms and describe the molecule's spatial properties, such as shape and volume. ijsdr.org
| Descriptor Category | Description | Examples for Heterocyclic Systems |
|---|---|---|
| Physicochemical | Describes properties like lipophilicity and electronic distribution. | LogP (partition coefficient), Molar Refractivity (MR), Dipole Moment (µ). researchgate.netresearchgate.net |
| Topological (2D) | Quantifies molecular branching, size, and connectivity based on the 2D graph. | Wiener Index, Kier & Hall Connectivity Indices, Balaban J index. |
| Geometrical (3D) | Describes the 3D arrangement of atoms in space. | Molecular Surface Area, Molecular Volume, Shadow Indices. researchgate.net |
| Quantum Chemical | Derived from quantum mechanics calculations, providing detailed electronic information. | HOMO/LUMO energies, Atomic Charges, Heat of Formation (ΔHf). researchgate.netnih.gov |
| Steric | Represents the steric bulk and shape of the molecule or its substituents. | Taft Steric Parameters (Es), Verloop Steric Parameters. |
Statistical Methods for Model Development
Once the relevant descriptors are selected, statistical techniques are employed to build the QSAR model. The goal is to find the best mathematical function that relates the descriptors to the observed property. researchgate.net Common methods include:
Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that describes the relationship between the property and multiple descriptors. ijsdr.orgnih.gov
Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. researchgate.net
Machine Learning Algorithms: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and property. researchgate.netnih.gov
| Statistical Method | Description | Applicability in Heterocyclic QSAR |
|---|---|---|
| Multiple Linear Regression (MLR) | Generates a simple, easily interpretable linear model. | Best suited for datasets with a small number of non-collinear descriptors. ijsdr.org |
| Partial Least Squares (PLS) | Handles large numbers of correlated descriptors effectively by creating latent variables. | Widely used in 3D-QSAR (like CoMFA and CoMSIA) and for complex heterocyclic systems. researchgate.net |
| Support Vector Machines (SVM) | A machine learning method that can model both linear and non-linear relationships. | Useful for classification (e.g., active vs. inactive) and regression problems in large datasets. researchgate.net |
| Artificial Neural Networks (ANN) | A powerful machine learning technique that can model highly complex, non-linear data. | Can provide highly predictive models but may be prone to overfitting and are less interpretable. nih.gov |
Model Validation and Interpretation
Validation is a critical step to ensure that a QSAR model is robust and has predictive power. basicmedicalkey.com It is not enough for a model to fit the training data well; it must also be able to make accurate predictions for new, untested compounds. scispace.com Validation is typically performed using two main strategies:
Internal Validation: The predictive ability of the model is tested using only the training set data. The most common method is cross-validation (e.g., Leave-One-Out or LOO), which generates the cross-validated correlation coefficient (Q²). ijsdr.org
External Validation: The model's ability to predict the properties of an independent set of compounds (the test set) that were not used in model development is assessed. The predictive correlation coefficient (R²pred) is a key metric here. mdpi.com
A statistically robust and predictive QSAR model is characterized by high values for parameters like the coefficient of determination (R²), Q², and R²pred.
| Parameter | Symbol | Description | Generally Accepted Value for a Good Model |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.7 |
| Cross-validated R² (Internal) | Q² or R²cv | Measures the internal predictive ability of the model through cross-validation. | > 0.5 |
| Predictive R² (External) | R²pred | Measures the model's ability to predict the properties of an external test set. | > 0.6 |
| Root Mean Square Error | RMSE | Indicates the absolute error of prediction in the units of the property. | As low as possible |
In addition to these statistical methods, different QSAR approaches exist. 2D-QSAR models use descriptors calculated from the two-dimensional structure, making them computationally efficient. In contrast, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. nih.govdeeporigin.com These methods analyze the steric and electrostatic fields around a series of aligned molecules to determine which spatial regions are important for a given property. nih.govrjptonline.org
Advanced Applications of Substituted Imidazoles in Catalysis and Functional Materials
Imidazole (B134444) Derivatives as Catalysts and Co-catalysts
The imidazole ring is a versatile scaffold in catalysis due to its unique electronic properties. It contains both a basic, pyridine-like nitrogen atom and a non-basic, pyrrole-like nitrogen atom, allowing it to function as a nucleophile, a base, or a proton shuttle. These characteristics make imidazole and its derivatives valuable in various catalytic applications.
Organocatalytic Roles of Imidazole Scaffolds
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis. The imidazole nucleus is a prominent feature in this field. Due to its amphoteric nature and moderate basicity, the imidazole ring can effectively catalyze reactions while minimizing the formation of byproducts. ias.ac.in For instance, imidazole itself has been employed as an organocatalyst in the synthesis of various heterocyclic compounds, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, through one-pot multicomponent reactions. ias.ac.in
However, specific research detailing the organocatalytic roles of 5-(2,4,6-Trimethylphenyl)-1H-imidazole is not extensively documented in current scientific literature. While the general imidazole scaffold is known for its catalytic activity, the influence of the bulky 2,4,6-trimethylphenyl (mesityl) group at the C5 position on its catalytic efficacy has not been specifically reported.
Role in Transition Metal Catalysis (e.g., Ruthenium-catalyzed processes)
Imidazole derivatives are crucial in transition metal catalysis, primarily serving as ligands that coordinate with a metal center to modulate its stability, reactivity, and selectivity. researchgate.netazjournalbar.com A significant class of these ligands are N-heterocyclic carbenes (NHCs), which are typically derived from imidazolium (B1220033) salts and are valued for their strong σ-donating properties. These NHC ligands form robust bonds with transition metals, leading to highly stable and active catalysts.
In the context of ruthenium-catalyzed processes, imidazole-based ligands have been successfully employed. For example, phosphine-free ruthenium benzylidene complexes containing N-substituted imidazole ligands, such as 1-mesityl-1H-imidazole, have been synthesized. mdpi.com These catalysts have shown effectiveness in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, particularly at high temperatures where other catalysts might decompose. mdpi.com It is important to note that 1-mesityl-1H-imidazole is an N-substituted isomer and is structurally distinct from the C5-substituted This compound . There are no specific reports on the use of This compound itself as a ligand in ruthenium-catalyzed or other transition metal-catalyzed processes.
Applications in Multicomponent Reaction Promoters
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for creating molecular complexity. sciepub.com These reactions are fundamental to medicinal chemistry and diversity-oriented synthesis. sciepub.com The synthesis of various substituted imidazoles is often achieved through MCRs. sciepub.com
The imidazole scaffold can also act as a promoter or catalyst for certain MCRs. ias.ac.in Its basic nature allows it to facilitate key steps in the reaction mechanism. Despite the frequent use of MCRs to synthesize imidazole derivatives, there is no available research that describes the use of This compound as a promoter for such reactions.
Integration of Imidazoles in Advanced Functional Materials
The unique chemical structure of the imidazole moiety makes it an attractive building block for the design of advanced functional materials. Its ability to participate in hydrogen bonding, coordinate with metal ions, and act as a proton conductor allows for its integration into a wide array of materials with tailored properties.
Polymers and Polymeric Materials Containing Imidazole Moieties
The incorporation of imidazole groups into polymer structures can impart specific functionalities. For example, vinyl imidazole can be polymerized onto substrates like ordered mesoporous silica (B1680970) to create nanocomposites with significant antibacterial activity. rsc.org The resulting materials leverage the properties of the imidazole group to interact with and disrupt bacterial membranes. rsc.org Furthermore, polymers containing imidazole functionalities are explored for applications in drug delivery, coatings, and as components of membranes.
Despite these applications for the broader class of imidazole-containing polymers, there is no specific information available regarding the synthesis or application of polymers that incorporate the This compound moiety.
Development of Fluorescent Materials
Imidazole derivatives are a cornerstone in the development of fluorescent materials, including chemosensors and components for organic light-emitting diodes (OLEDs). nih.gov The photophysical properties of these molecules, such as their absorption and emission wavelengths and quantum yields, can be finely tuned by altering the substituents on the imidazole ring. researchgate.netsemanticscholar.org The introduction of different aryl groups can lead to materials exhibiting desirable phenomena like aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. semanticscholar.org
While the development of fluorescent materials based on triphenyl-imidazole and other substituted imidazole scaffolds is an active area of research researchgate.netsemanticscholar.org, specific studies on the fluorescent properties of This compound have not been reported. The impact of the mesityl group at the C5 position on the molecule's photophysical characteristics remains an unexplored area.
Imidazolium Salts in Ionic Liquids and Solvents
Ionic liquids (ILs) are salts with melting points below 100 °C, often exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. nih.govmdpi.com Imidazolium salts are one of the most extensively studied classes of ILs due to the synthetic accessibility and the ease with which their properties can be modified. nih.gov The quaternization of the nitrogen atoms in a substituted imidazole ring with alkyl or aryl groups yields the corresponding imidazolium salt, the precursor to an ionic liquid. nih.gov
The structure of the cation, including the nature of the substituents on the imidazole ring, plays a crucial role in determining the physical properties of the resulting IL. nih.gov Introducing bulky and asymmetric groups, such as aryl moieties, can disrupt crystal packing and lower the melting point. osti.gov For instance, tunable aryl alkyl ionic liquids (TAAILs) combine an aryl group on one nitrogen and an alkyl group on the other, allowing for precise property modification. nih.gov The presence of an aryl substituent like the 2,4,6-trimethylphenyl group would significantly influence the cation's size and shape, impacting properties like viscosity, density, and thermal stability. osti.govresearchgate.net
Functional groups on the aryl ring can further modulate the IL's characteristics; electron-withdrawing groups can enhance Brønsted acidity, while electron-donating groups may increase Lewis acidity in certain formulations. nih.govresearchgate.net This "task-specific" design allows for the creation of ILs tailored for particular applications, such as specialized solvents for synthesis, catalysis, or the separation of metal ions. researchgate.net While many common ILs are susceptible to deprotonation at the C2 position, forming a reactive carbene, this can be prevented by introducing an unreactive alkyl or aryl group at this position, enhancing the IL's stability for certain applications. nih.gov
| Cation Structure | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Key Feature/Application |
|---|---|---|---|---|
| 1-Benzyl-3-methylimidazolium | [Tf₂N]⁻ | -1.3 | >400 | Studied for CO₂ solubility. osti.gov |
| 1-(4-Methoxyphenyl)-3-methylimidazolium | [NTf₂]⁻ | 50 | Not specified | Example of a tunable aryl alkyl ionic liquid (TAAIL). nih.gov |
| 1,3-Dimethylimidazolium | (CF₃SO₂)₂N⁻ | -3 | >300 | Low viscosity, common IL reference. mst.edu |
| 1-Butyl-3-(4-cyanophenyl)imidazolium | Br⁻ | 114 | Not specified | TAAIL with electron-withdrawing group. nih.gov |
| 1-Aryl-imidazolium (protonated) | [FeCl₄]⁻ | <100 | ~250-300 | Magnetic ionic liquid with dual Brønsted/Lewis acidity. nih.govresearchgate.net |
Coordination Chemistry and Ligand Design for Metal Complexes
Substituted imidazoles are versatile ligands in coordination chemistry, primarily binding to metal ions through their pyridine-like sp²-hybridized nitrogen atom. nih.gov The resulting metal complexes have applications ranging from catalysis to materials science. The nature of the substituents on the imidazole ring dictates the electronic and steric environment around the metal center, thereby influencing the stability, reactivity, and geometry of the complex.
A bulky substituent such as the 2,4,6-trimethylphenyl group at the C5 position would exert significant steric influence. This steric hindrance can control the number of ligands that coordinate to a metal center, stabilize low-coordination-number species, and create a specific pocket around the metal's active site. Such steric shielding can enhance the stability of the complex and influence the selectivity of catalytic reactions by controlling substrate access to the metal center. While imidazole ligands typically form η1(σ,N) complexes, the electronic properties of the aryl substituent can also modulate the ligand's sigma-donating ability, further tuning the properties of the metal complex. nih.gov
N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazoles
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine (B1218219) ligands. mdpi.comsigmaaldrich.com These ligands are typically generated by the deprotonation of a precursor imidazolium salt. tcichemicals.com The resulting carbene, located at the C2 position of the imidazole ring, forms an exceptionally strong sigma bond with transition metals. sigmaaldrich.com
The stability and reactivity of both the free carbene and the subsequent metal-NHC complex are heavily dependent on the substituents at the nitrogen atoms of the imidazole ring. tcichemicals.com Bulky groups, such as the 2,4,6-trimethylphenyl (mesityl) group, are particularly effective. tcichemicals.com The widely used IMes ligand (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) is a prime example. The two mesityl groups provide significant steric bulk that conformationally stabilizes the carbene, protects the metal center from unwanted side reactions, and promotes reductive elimination steps in catalytic cycles. sigmaaldrich.comtcichemicals.com
This combination of strong σ-donation and tunable steric hindrance makes metal-NHC complexes highly active and stable catalysts for a wide range of organic transformations, including cross-coupling reactions, olefin metathesis, and C-H bond activation. tcichemicals.comnih.gov The trimethylphenyl substituent is a key component in the design of some of the most successful and robust NHC-based catalysts developed to date. fujifilm.com
| NHC Ligand | Metal Center | Complex Example | Application Area |
|---|---|---|---|
| IMes | Ruthenium (Ru) | Grubbs II Catalyst | Olefin Metathesis sigmaaldrich.com |
| IMes | Palladium (Pd) | (IMes)Pd(allyl)Cl | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) sigmaaldrich.com |
| IMes | Gold (Au) | (IMes)AuCl | Catalysis (e.g., alkyne hydration) mdpi.com |
| IMes | Copper (Cu) | (IMes)CuCl | Catalysis (e.g., hydrosilylation) researchgate.net |
| mesacac | Platinum (Pt) | [Pt(C^C*)(mesacac)] | Photophysical materials science.gov |
Industrial and Cross-Disciplinary Applications of Substituted Imidazoles
The versatility of the substituted imidazole core has led to its integration into a multitude of industrial and cross-disciplinary fields. tsijournals.comresearchgate.net The ability to systematically modify the imidazole scaffold allows for the development of molecules with tailored functions for specific, high-value applications.
Key application areas include:
Catalysis: Beyond their role as precursors to NHC ligands, substituted imidazoles can function as organocatalysts themselves or as components of larger catalytic systems. researchgate.net In industrial processes, the robustness and high activity of NHC-metal complexes, often featuring bulky aryl substituents, are highly valued for creating efficient and selective chemical transformations. tandfonline.com
Materials Science: Imidazole-based compounds are building blocks for functional materials. Imidazolium salts are widely used as ionic liquids, which serve as green solvents and electrolytes in batteries and other electrochemical devices. mdpi.commst.edu Furthermore, imidazole derivatives are being investigated for the creation of sustainable materials like thermally stable polymers and functionalized surfaces for sensing applications.
Pharmaceuticals and Agrochemicals: The imidazole ring is a privileged structure in medicinal chemistry, found in numerous drugs and biologically active compounds. tsijournals.comnih.gov Substituted imidazoles are explored for a vast range of therapeutic areas, including as antifungal, anticancer, and anti-inflammatory agents. nih.govnih.gov The specific substitution pattern is critical for defining the molecule's biological activity and pharmacological properties.
The compound this compound, with its unique combination of a reactive imidazole core and a sterically demanding, lipophilic aryl group, possesses structural features that are highly relevant to these advanced applications.
Conclusion and Future Research Directions
Synthesis and Reactivity Paradigms for 5-(2,4,6-Trimethylphenyl)-1H-imidazole
The synthesis of 5-aryl-1H-imidazoles, including the title compound, has been significantly advanced through modern catalytic methods. A prominent strategy involves palladium-catalyzed cross-coupling reactions, which allow for the regioselective formation of the C5-aryl bond. While classical methods like the Debus or Radziszewski syntheses provide general access to imidazole (B134444) cores, they often lack the specific control required for producing polysubstituted imidazoles with high yields and selectivity. ijarsct.co.in
Recent progress has focused on transition metal-catalyzed approaches that offer milder reaction conditions and greater functional group tolerance. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles remains a strategic priority in organic chemistry. rsc.org
The reactivity of this compound is governed by the electronic and steric properties of both the imidazole ring and the trimethylphenyl (mesityl) substituent. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The mesityl group, with its three electron-donating methyl groups, further enhances the electron density of the imidazole ring. However, the bulky nature of this group introduces significant steric hindrance around the C5 position, which can direct incoming reagents to other positions on the ring and influence the molecule's conformational preferences. Empirical studies have shown that the C5 position of imidazoles generally exhibits high reactivity toward electrophilic substitution. nih.gov
Advancements in Characterization and Computational Modeling of Imidazole Derivatives
The structural elucidation of this compound and related derivatives relies on a suite of modern spectroscopic and computational techniques.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing these molecules. nih.govscielo.org.za
1H NMR: The proton spectrum would show characteristic signals for the imidazole ring protons, the aromatic protons of the mesityl group, and the methyl group protons. The NH proton of the imidazole ring typically appears as a broad singlet. researchgate.net
13C NMR: The carbon spectrum provides information on the carbon framework, with distinct chemical shifts for the imidazole and aromatic carbons. scielo.org.za
IR Spectroscopy: Key vibrational bands include the N-H stretching frequency and aromatic C-H and C=C/C=N stretching vibrations. scielo.org.za
Table 1: Representative Spectroscopic Data for Aryl-Substituted Imidazoles
| Technique | Feature | Typical Range/Value |
|---|---|---|
| 1H NMR | Imidazole NH | δ 12.0-13.0 ppm (broad singlet) |
| 1H NMR | Imidazole CH | δ 7.0-8.0 ppm |
| 1H NMR | Aromatic CH | δ 6.8-8.2 ppm |
| 13C NMR | Imidazole C=N | δ 140-150 ppm |
| 13C NMR | Imidazole C-C | δ 115-140 ppm |
| IR | N-H Stretch | 3300-3500 cm-1 |
| IR | C=N Stretch | 1600-1680 cm-1 |
Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the structural, electronic, and reactive properties of imidazole derivatives. researchgate.net These in silico studies allow researchers to:
Estimate binding free energies in protein-ligand complexes. nih.gov
Generate pharmacophore models for drug design. nih.govmdpi.com
Predict spectroscopic data (NMR, IR) to aid in experimental characterization. researchgate.net
Analyze molecular electrostatic potential (MEP) maps to identify reactive sites for electrophilic and nucleophilic attack. researchgate.net
Investigate reaction mechanisms and predict regioselectivity.
These computational approaches complement experimental work, accelerating the discovery and development of new imidazole-based compounds. mdpi.comresearchgate.net
Emerging Trends in Catalytic and Materials Science Applications
The unique structure of the imidazole core makes it a valuable component in the development of advanced materials and catalysts. irjmets.com
Catalysis: Imidazole derivatives are widely used as ligands in coordination chemistry, forming stable complexes with various transition metals. irjmets.comresearchgate.net These complexes are employed as catalysts in a range of organic transformations. Furthermore, N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts are exceptional ligands in organometallic catalysis, prized for their strong σ-donating properties and steric tunability. researchgate.net The development of green and sustainable catalytic procedures using recyclable heterogeneous catalysts for imidazole synthesis is also a major focus. researchgate.net
Materials Science: In materials science, imidazole derivatives are key building blocks for:
Ionic Liquids: Imidazolium salts are a prominent class of ionic liquids, valued for their high thermal stability, conductivity, and utility as environmentally benign solvents. irjmets.commdpi.com
Functional Polymers: Imidazole-based polymers can exhibit unique properties such as high thermal stability and ionic conductivity.
Chemosensors: The ability of the imidazole ring to coordinate with metal ions and participate in hydrogen bonding makes it an excellent recognition moiety in fluorescent and colorimetric chemosensors for detecting various analytes.
Metal-Organic Frameworks (MOFs): The imidazole nucleus can serve as a linker in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis.
Challenges and Opportunities in Imidazole Chemistry Research
Despite significant progress, the field of imidazole chemistry faces several challenges while simultaneously offering numerous opportunities for innovation.
Challenges:
Regioselectivity: A primary challenge is controlling the regioselectivity of substitution reactions on the imidazole ring, especially when multiple C-H bonds are available for functionalization. rsc.orgnih.govrsc.orgnih.govresearchgate.netfigshare.com
Sustainability: Many traditional synthetic methods rely on harsh conditions or toxic reagents. There is a pressing need for more efficient and environmentally friendly synthetic protocols.
Complexity: The synthesis of complex, poly-functionalized imidazole derivatives often requires lengthy, multi-step procedures that can be inefficient. rsc.org
Opportunities:
Green Chemistry: A major opportunity lies in the development of sustainable synthesis methods, including the use of renewable feedstocks, solvent-free reactions, and recyclable catalysts. researchgate.netresearchgate.netorientjchem.org
New Methodologies: The creation of novel synthetic strategies, such as domino reactions and C-H activation, can provide more direct and efficient access to a diverse range of imidazole scaffolds. researchgate.netrsc.org
Expanded Applications: There is vast potential to explore new applications for imidazole derivatives in emerging fields like nanotechnology, biocompatible materials, and targeted therapies for diseases. irjmets.com
Broader Scientific Impact and Perspective for Heterocyclic Systems
Heterocyclic compounds, which constitute over half of all known organic compounds, are fundamental to the chemical and life sciences. msesupplies.com Their structural diversity and ability to engage in various intermolecular interactions make them indispensable scaffolds in pharmaceuticals, agrochemicals, and materials science. msesupplies.com Imidazoles, as a key class of heterocycles, are found in essential biomolecules like the amino acid histidine and purines, highlighting their biological significance. irjmets.comresearchgate.net
The future of heterocyclic chemistry is dynamic and interdisciplinary, with research increasingly focused on:
Sustainable Innovation: Developing greener synthetic methods to minimize environmental impact is a paramount goal. frontiersin.org
Advanced Materials: Designing novel heterocyclic compounds for applications in energy storage, electronics, and other advanced technologies is a key area of growth.
Technological Integration: The use of artificial intelligence and machine learning to design new reactions and predict molecular properties is set to revolutionize the field.
The continued exploration of specific compounds like this compound contributes valuable knowledge to this broader scientific endeavor. Understanding the synthesis, properties, and applications of individual heterocyclic systems fuels innovation and paves the way for future technological and medical breakthroughs. msesupplies.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
